molecular formula C6H9BrN2 B1376800 3-bromo-1-isopropyl-1{H}-pyrazole CAS No. 1354706-35-6

3-bromo-1-isopropyl-1{H}-pyrazole

Cat. No. B1376800
CAS RN: 1354706-35-6
M. Wt: 189.05 g/mol
InChI Key: GJVGXZORKKMNQY-UHFFFAOYSA-N
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Description

3-bromo-1-isopropyl-1{H}-pyrazole is a heterocyclic organic compound with a molecular formula of C6H9BrN2. It is a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of pyrazole derivatives like this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The molecular weight is 189.05 g/mol.


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse. They include [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, boiling point of 213.5±13.0 °C at 760 mmHg, vapour pressure of 0.2±0.4 mmHg at 25°C, and a flash point of 82.9±19.8 °C .

Scientific Research Applications

Synthesis and Characterization in Coordination Chemistry

3-Bromo-1-isopropyl-1H-pyrazole has been utilized in the synthesis of trimeric Ag(I) adducts. These adducts are formed by reacting the pyrazole with silver(I) oxide and are characterized using X-ray crystallography, NMR, and IR spectroscopic methods. This synthesis demonstrates the compound's potential in forming complex structures with metals, useful in coordination chemistry (Dias & Diyabalanage, 2006).

Tautomerism Studies

The compound is significant in the study of tautomerism in pyrazoles. Investigations into 4-bromo-1H-pyrazoles, including variants like 3-bromo-1-isopropyl-1H-pyrazole, reveal insights into their behavior in both solid and solution states. This research enhances understanding of the tautomerism phenomenon in such compounds (Trofimenko et al., 2007).

Antibacterial and Antifungal Activity

Research into derivatives of 3-bromo-1-isopropyl-1H-pyrazole has shown potential antibacterial and antifungal properties. This includes the synthesis and evaluation of new compounds for their in vitro antimicrobial activity against various bacterial and fungal strains, highlighting the compound's potential in medicinal chemistry (Pundeer et al., 2013).

Kinetic Studies in Organic Synthesis

Kinetic studies involving 3-bromo-1-isopropyl-1H-pyrazole derivatives have been conducted. These studies involve synthesizing such derivatives under specific conditions, like phase transfer catalysis and ultrasonic irradiation. This research contributes to understanding reaction kinetics in organic synthesis (Wang et al., 2015).

Hydrogen and Halogen Bond Studies

The compound plays a role in studying hydrogen and halogen bonding interactions. Research involving NH-pyrazoles with various substituents, including 3-bromo variants, helps in understanding these interactions, which are critical in supramolecular chemistry (García et al., 2010).

Crystal Structure and Biological Activity

Investigations into the crystal structure and biological activity of 3-bromo-1-isopropyl-1H-pyrazole derivatives have been conducted. This includes analyzing their structure using various spectroscopic techniques and evaluating their fungicidal and antiviral activities, contributing to pharmaceutical research (Li et al., 2015).

Safety and Hazards

While specific safety and hazard information for 3-bromo-1-isopropyl-1{H}-pyrazole is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for 3-bromo-1-isopropyl-1{H}-pyrazole and similar compounds involve finding new and improved applications. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name

3-bromo-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-5(2)9-4-3-6(7)8-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVGXZORKKMNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354706-35-6
Record name 3-bromo-1-(propan-2-yl)-1H-pyrazole
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